molecular formula C8H16Cl2N4S B1469420 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride CAS No. 1329673-46-2

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride

Cat. No. B1469420
M. Wt: 271.21 g/mol
InChI Key: MDSALHUGABSVRL-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of [1-(3-methyl-[1,2,4]thiadiazol-5-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (256 mg, 0.86 mmol) in CH2Cl2 (8.6 mL) was added at room temperature under stirring a 2 M HCl solution in diethyl ether (4.3 mL) and was stirred at room temperature over night. The solvent was removed under reduced pressure. The crude product was treated twice with diethyl ether to yield the title compound as a yellow semi-solid (260 mg, 100%)
Name
[1-(3-methyl-[1,2,4]thiadiazol-5-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[S:18][N:17]=[C:16]([CH3:19])[N:15]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:21]>C(Cl)Cl.C(OCC)C>[ClH:21].[ClH:21].[CH3:19][C:16]1[N:15]=[C:14]([N:11]2[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]2)[S:18][N:17]=1 |f:4.5.6|

Inputs

Step One
Name
[1-(3-methyl-[1,2,4]thiadiazol-5-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
256 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC(=NS1)C)=O
Name
Quantity
8.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude product was treated twice with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CC1=NSC(=N1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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